propan-2-yl 3-[[(5E)-5-[[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate
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Overview
Description
Isopropyl 3-[(5-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate is a complex organic compound that features a thiazolidine ring, a benzylidene group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 3-[(5-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the benzylidene group and the morpholine moiety. Key reagents include isopropyl benzoate, 3-methoxy-4-hydroxybenzaldehyde, and morpholine. The reactions are carried out under controlled conditions, often requiring catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 3-[(5-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the morpholine moiety or the benzylidene group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzyl derivatives .
Scientific Research Applications
Isopropyl 3-[(5-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of isopropyl 3-[(5-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine Derivatives: Compounds with similar thiazolidine rings, such as thiazolidinediones.
Benzylidene Derivatives: Compounds with benzylidene groups, such as benzylideneacetone.
Morpholine Derivatives: Compounds with morpholine moieties, such as morpholine-4-carboxylic acid.
Uniqueness
Isopropyl 3-[(5-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H29N3O7S |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
propan-2-yl 3-[[(5E)-5-[[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C27H29N3O7S/c1-17(2)37-26(33)19-5-4-6-20(15-19)28-27-29-25(32)23(38-27)14-18-7-8-21(22(13-18)34-3)36-16-24(31)30-9-11-35-12-10-30/h4-8,13-15,17H,9-12,16H2,1-3H3,(H,28,29,32)/b23-14+ |
InChI Key |
YJPSDHHHPZODRB-OEAKJJBVSA-N |
Isomeric SMILES |
CC(C)OC(=O)C1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)OCC(=O)N4CCOCC4)OC)/S2 |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OCC(=O)N4CCOCC4)OC)S2 |
Origin of Product |
United States |
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